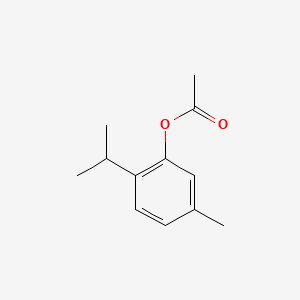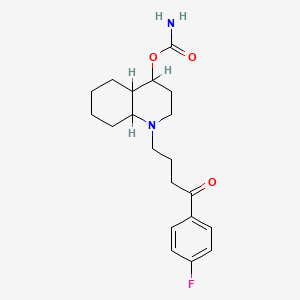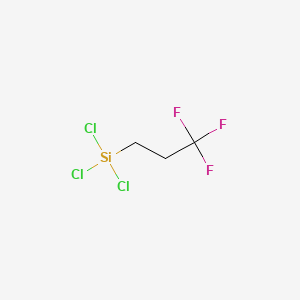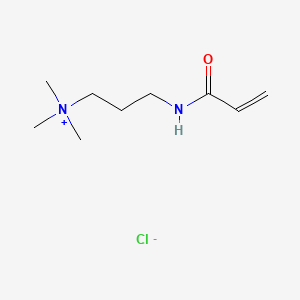
(3-Acrylamidopropyl)trimethylammonium Chloride
Overview
Description
(3-Acrylamidopropyl)trimethylammonium Chloride is a quaternary ammonium cationic monomer known for its high water solubility and rapid cationic polymerization due to the presence of a permanent positive charge . This compound is widely used in various fields, including stimuli-responsive coatings, biosensors, drug delivery systems, medical devices, contact lenses, dental composites, wound healing, ion-exchange membranes for water treatment, and polymer 3D scaffolds for tissue engineering .
Mechanism of Action
Target of Action
(3-Acrylamidopropyl)trimethylammonium Chloride (APTAC) is a quaternary ammonium cationic monomer . Its primary targets are the biological materials or organic compounds that it interacts with in life science related research .
Mode of Action
APTAC interacts with its targets through a process known as cationic polymerization . This process is facilitated by the presence of a permanent positive charge in the APTAC molecule . The interaction with its targets results in changes at the molecular level, leading to the formation of polymers .
Biochemical Pathways
It’s known that aptac can be used as a cationic monomer to synthesize polyampholyte hydrogels (pahs) . These hydrogels show pH-responsive and ionic strength-responsive behavior , indicating that APTAC may affect biochemical pathways related to pH regulation and ionic strength in the system where it is applied.
Pharmacokinetics
It’s known that aptac has high water solubility , which could influence its absorption and distribution in aqueous environments.
Result of Action
The molecular and cellular effects of APTAC’s action are primarily seen in its role as a cationic monomer. It contributes to the synthesis of polyampholyte hydrogels (PAHs), which show pH-responsive and ionic strength-responsive behavior . These hydrogels are suitable for application in smart coatings and biosensors , indicating that APTAC’s action results in the creation of materials with specific, desirable properties.
Action Environment
The action, efficacy, and stability of APTAC can be influenced by environmental factors. For instance, its high water solubility suggests that it is likely to be more active and stable in aqueous environments. Additionally, the pH-responsive and ionic strength-responsive behavior of the hydrogels it helps form indicates that changes in pH and ionic strength in the environment could influence APTAC’s action and the properties of the resulting materials.
Biochemical Analysis
Biochemical Properties
(3-Acrylamidopropyl)trimethylammonium Chloride plays a significant role in biochemical reactions due to its cationic nature. It undergoes rapid cationic polymerization because of its permanent positive charge. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to synthesize polyampholyte hydrogels, which exhibit pH-responsive and ionic strength-responsive behavior. These hydrogels are suitable for applications in smart coatings and biosensors .
Cellular Effects
This compound influences various cellular processes. It is utilized in the formation of polythis compound by graft polymerization, which can further be used as a flocculant. This compound has been found to affect cell signaling pathways, gene expression, and cellular metabolism. It is also used in the fabrication of cartilage mimetic polymer scaffolds for cartilage regeneration and replacement .
Molecular Mechanism
The molecular mechanism of this compound involves its rapid cationic polymerization due to the presence of a permanent positive charge. This compound can bind to various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It is utilized in the field of stimuli-responsive coatings, biosensors, drug delivery systems, medical devices, contact lenses, dental composites, wound healing, ion-exchange membranes for water treatment, and polymer 3D scaffolds for tissue engineering .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally sold in solution to facilitate the addition of a stabilizer against premature polymerization. For this product, 3,000 ppm monomethyl ether hydroquinone is used as a stabilizer . The stability and degradation of this compound can impact its long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, it can be used effectively as a flocculant and in the formation of polythis compound by graft polymerization. At higher dosages, it may exhibit toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. This compound is used in the formation of polyampholyte hydrogels, which show pH-responsive and ionic strength-responsive behavior .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. This compound is used in the preparation of polythis compound ion exchange membranes with high surface porosity for the removal of metal ions from water .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This compound is utilized in the fabrication of cartilage mimetic polymer scaffolds for cartilage regeneration and replacement .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Acrylamidopropyl)trimethylammonium Chloride is typically synthesized by reacting acrylamide propyl ammonium bromide with trimethylamine, followed by an ion exchange reaction in the presence of hydrochloric acid to obtain the ammonium chloride salt . Another method involves gamma radiation-induced synthesis in an aqueous medium at a 1:1 ratio of this compound and acrylic acid .
Industrial Production Methods: The industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Acrylamidopropyl)trimethylammonium Chloride undergoes various chemical reactions, including:
Cationic Polymerization: Due to its permanent positive charge, it rapidly undergoes cationic polymerization.
Copolymerization: It can copolymerize with other monomers such as acrylic acid to form hydrogels.
Common Reagents and Conditions:
Gamma Radiation: Used in the synthesis of hydrogels.
Trimethylamine and Hydrochloric Acid: Used in the ion exchange reaction to obtain the ammonium chloride salt.
Major Products Formed:
Hydrogels: Formed through copolymerization with acrylic acid.
Polyampholyte Hydrogels: These hydrogels show pH-responsive and ionic strength-responsive behavior.
Scientific Research Applications
(3-Acrylamidopropyl)trimethylammonium Chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
(3-Carboxypropyl)trimethylammonium Chloride: Similar in structure but contains a carboxyl group instead of an acrylamide group.
(Methacryloylamino)propyl trimethylammonium Chloride: Another cationic monomer that can undergo radical polymerization.
Uniqueness: (3-Acrylamidopropyl)trimethylammonium Chloride is unique due to its high water solubility and rapid cationic polymerization, which makes it highly effective in forming hydrogels and other polymeric materials .
Properties
IUPAC Name |
trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-5-9(12)10-7-6-8-11(2,3)4;/h5H,1,6-8H2,2-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIXGLMQZVLOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCNC(=O)C=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26427-01-0 | |
| Record name | Poly(3-acrylamidopropyltrimethylammonium chloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26427-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20885891 | |
| Record name | (3-Acrylamidopropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45021-77-0 | |
| Record name | (Acrylamidopropyl)trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45021-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Acrylamidopropyl)trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045021770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Acrylamidopropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl-3-[(1-oxoallyl)amino]propylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-ACRYLAMIDOPROPYL)TRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8AN58F7LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of APTAC?
A1: (3-Acrylamidopropyl)trimethylammonium chloride has the molecular formula C9H20ClN2O+ and a molecular weight of 208.72 g/mol.
Q2: What spectroscopic data are available for APTAC?
A2: Several spectroscopic techniques have been used to characterize APTAC and its polymers. These include:
- 1H NMR Spectroscopy: Used to determine the structure and composition of APTAC-containing polymers, including block copolymers and terpolymers. [, , , ]
- FTIR Spectroscopy: Employed to confirm the presence of specific functional groups in APTAC-based polymers and nanocomposites. [, , , ]
Q3: How does APTAC behave in aqueous solutions?
A3: APTAC is highly soluble in water. When incorporated into polymers, it introduces cationic charges, influencing the polymer's behavior in solution. For instance, APTAC-containing polymers exhibit polyelectrolyte behavior, with their hydrodynamic volume affected by pH and salt concentration. [, ]
Q4: What is the impact of incorporating APTAC into hydrogels?
A4: APTAC is frequently used as a cationic comonomer in hydrogel synthesis.
- Charge Introduction: It introduces positive charges, influencing swelling behavior, mechanical properties, and responsiveness to stimuli like pH, ionic strength, and temperature. [, , , , ]
- Electrostatic Interactions: The cationic nature of APTAC allows for strong electrostatic interactions with negatively charged materials, such as clay nanoparticles, enabling the creation of hybrid hydrogels with enhanced mechanical properties. []
- Antibacterial Activity: APTAC-containing hydrogels have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ]
Q5: Can APTAC be used to modify the surface properties of materials?
A5: Yes, APTAC can be grafted onto various surfaces, including polymers and fabrics, via techniques like atom transfer radical polymerization (ATRP). This modification can introduce desired properties such as:
- Hydrophilicity: Increasing the material's affinity for water. [, ]
- Antibacterial Activity: Imparting resistance to bacterial colonization. []
Q6: How can APTAC be used for environmental remediation?
A6: APTAC-based polymers have shown promise in removing pollutants from water.
- PFAS Removal: Thermoresponsive cationic polymers incorporating APTAC effectively remove perfluorooctanoic acid (PFOA) from water, demonstrating their potential for environmental remediation applications. []
- Arsenic Removal: Polythis compound (P(ClAPTA)) has been successfully employed as an extracting reagent in liquid-phase polymer-based retention (LPR) for the removal of arsenate (As(V)) from aqueous solutions. []
Q7: How does APTAC contribute to drug delivery applications?
A7: APTAC is frequently incorporated into various drug delivery systems, including:
- Thermoresponsive Drug Carriers: Block copolymers containing APTAC and thermoresponsive blocks like poly(N-isopropylacrylamide) (PNIPAAm) can form micelles or vesicles that exhibit temperature-dependent drug release properties. [, , ]
- Electrically Stimulated Drug Release: APTAC-based polyampholyte hydrogels respond to changes in pH and electric fields, making them suitable for controlled drug release applications. []
Q8: How does APTAC influence the interaction of polymers with biological systems?
A8: APTAC's cationic nature strongly influences the interaction of polymers with biological components:
- Cell Detachment: Magnetically responsive polymer brushes incorporating APTAC and superparamagnetic iron oxide nanoparticles (SPIONs) enable controlled cell detachment using an external magnetic field. []
- Antimicrobial Peptides: Polyurethanes mimicking antimicrobial peptides (AMPs) have been synthesized using APTAC as a cationic monomer, aiming to achieve both biocompatibility and antibacterial activity. []
Q9: What polymerization techniques are used to synthesize APTAC-based polymers?
A9: Several controlled radical polymerization methods are employed for synthesizing well-defined APTAC-containing polymers, including:
- Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization: Used to synthesize APTAC-containing copolymers with controlled molecular weight and low dispersity, suitable for applications like surface grafting. [, ]
- Atom Transfer Radical Polymerization (ATRP): Employed to prepare various APTAC-based polymers, including block copolymers, star polymers, and surface-grafted polymers, with well-defined structures and controlled molecular weights. [, , , , ]
- Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP): Enables the synthesis of APTAC-containing polymers, such as alkyne-terminated polymers and block copolymers, under environmentally friendly conditions. [, ]
Q10: How is the composition of APTAC-containing polymers determined?
A10: 13C NMR spectroscopy is a primary technique for determining the molar ratios of different monomers in APTAC-containing terpolymers and copolymers. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



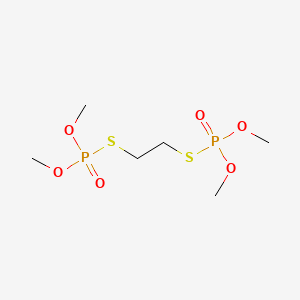
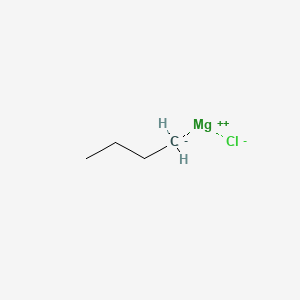

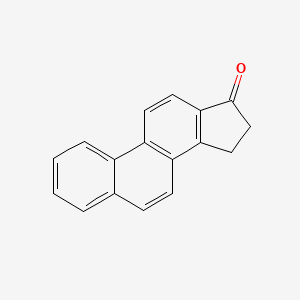
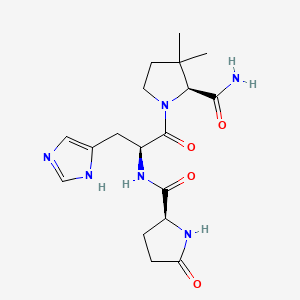
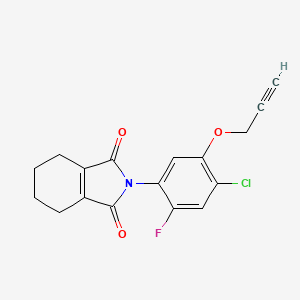

![disodium;(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1217605.png)


